molecular formula C13H15F3N2O4S B12163046 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide

1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide

Cat. No.: B12163046
M. Wt: 352.33 g/mol
InChI Key: QOTYGVZIZIRHTF-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group and a benzenesulfonyl group, which is further modified with a trifluoromethoxy substituent. The presence of the trifluoromethoxy group imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be utilized to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases and Acids: Sodium hydroxide, hydrochloric acid.

Major Products:

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Carboxylic Acids and Amines: Resulting from hydrolysis of the carboxamide group.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The sulfonyl and carboxamide groups contribute to its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

  • 1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide
  • 1-[2-(Methoxy)benzenesulfonyl]piperidine-4-carboxamide
  • 1-[2-(Chloromethoxy)benzenesulfonyl]piperidine-4-carboxamide

Comparison: 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide stands out due to the presence of the trifluoromethoxy group, which imparts greater electron-withdrawing effects compared to methoxy or chloromethoxy groups. This results in enhanced chemical stability and reactivity, making it more suitable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H15F3N2O4S

Molecular Weight

352.33 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C13H15F3N2O4S/c14-13(15,16)22-10-3-1-2-4-11(10)23(20,21)18-7-5-9(6-8-18)12(17)19/h1-4,9H,5-8H2,(H2,17,19)

InChI Key

QOTYGVZIZIRHTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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